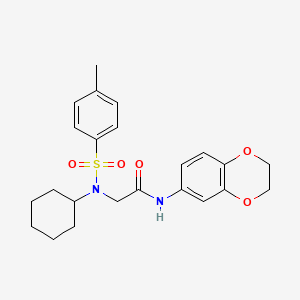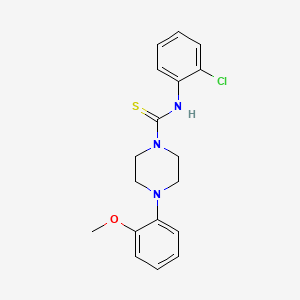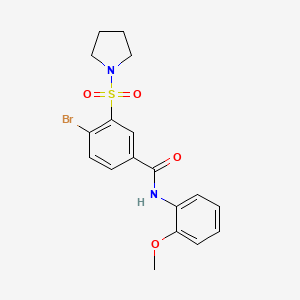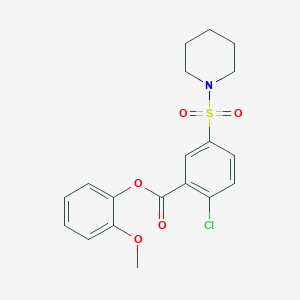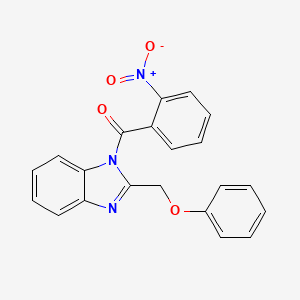
1-(2-NITROBENZOYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE
Descripción general
Descripción
1-(2-Nitrobenzoyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a nitrobenzoyl group and a phenoxymethyl group attached to the benzodiazole core. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrobenzoyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzodiazole Formation: The benzodiazole core is synthesized through a cyclization reaction involving ortho-phenylenediamine and a suitable carboxylic acid derivative.
Phenoxymethylation: The phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitrobenzoyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoyl derivatives.
Reduction: Formation of aminobenzoyl derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Nitrobenzoyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrobenzoyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodiazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Nitrobenzoyl)-2-(methyl)-1H-1,3-benzodiazole
- 1-(2-Nitrobenzoyl)-2-(ethoxymethyl)-1H-1,3-benzodiazole
- 1-(2-Nitrobenzoyl)-2-(chloromethyl)-1H-1,3-benzodiazole
Uniqueness
1-(2-Nitrobenzoyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
IUPAC Name |
(2-nitrophenyl)-[2-(phenoxymethyl)benzimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-21(16-10-4-6-12-18(16)24(26)27)23-19-13-7-5-11-17(19)22-20(23)14-28-15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVABQSRDVENTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B3664950.png)
![N-(4-methoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3664952.png)
![2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3664957.png)

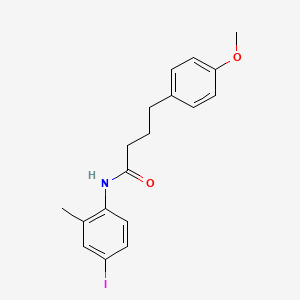
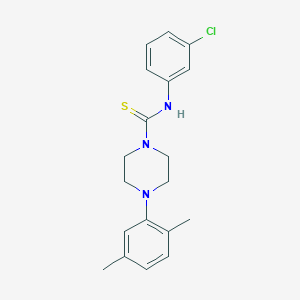
![5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3664986.png)
![methyl 4-{[6,7-dimethoxy-4-(4-methylphenyl)-2-naphthoyl]amino}benzoate](/img/structure/B3664993.png)
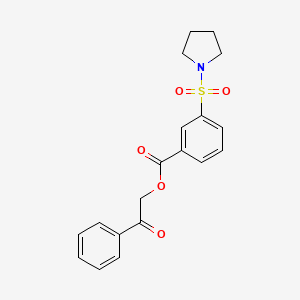
![N-(3-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3664998.png)
